molecular formula C28H28FN5O6S B560112 AVL-292 benzenesulfonate CAS No. 1360053-81-1

AVL-292 benzenesulfonate

Katalognummer: B560112
CAS-Nummer: 1360053-81-1
Molekulargewicht: 581.6 g/mol
InChI-Schlüssel: ABSXPNGWJFAPRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spebrutinib besylate is an orally administered, covalent, small-molecule inhibitor of Bruton’s tyrosine kinase. Bruton’s tyrosine kinase is a crucial enzyme in the signaling pathways of B-cell and Fc receptors, playing a significant role in the proliferation and activation of B-cells. Spebrutinib besylate has been studied for its potential therapeutic applications in treating rheumatoid arthritis and various B-cell malignancies .

Vorbereitungsmethoden

Die Synthese von Spebrutinib-Besylat umfasst mehrere Schritte. Zunächst wird die 4-Chlor-Gruppe von 2,4-Dichlor-5-Fluorpyrimidin in Gegenwart von N,N-Diisopropylethylamin durch tert-Butyl-(3-Aminophenyl)carbamat substituiert, um eine Zwischenverbindung zu erhalten. Diese Zwischenverbindung wird dann weiter zu Spebrutinib umgesetzt . Industrielle Produktionsmethoden beinhalten in der Regel die Optimierung dieser Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Spebrutinib-Besylat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören N,N-Diisopropylethylamin und tert-Butyl-(3-Aminophenyl)carbamat. Das Hauptprodukt, das gebildet wird, ist Spebrutinib-Besylat, das dann für die weitere Verwendung gereinigt wird.

Wissenschaftliche Forschungsanwendungen

Spebrutinib-Besylat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Spebrutinib-Besylat übt seine Wirkungen aus, indem es kovalent an den Cysteinrest im aktiven Zentrum der Bruton-Tyrosinkinase bindet. Diese Bindung hemmt die Aktivität der Kinase und blockiert so die nachgeschalteten Signalwege, die an der B-Zell-Proliferation und -Aktivierung beteiligt sind . Die Hemmung der Bruton-Tyrosinkinase führt zu einer verringerten Produktion von Entzündungszytokinen und Chemokinen, wodurch sie bei der Behandlung von Autoimmunerkrankungen und B-Zell-Malignomen wirksam ist.

Wissenschaftliche Forschungsanwendungen

Oncology

AVL-292 is primarily being investigated for its efficacy in treating B cell malignancies such as:

  • Chronic Lymphocytic Leukemia (CLL)
  • Non-Hodgkin Lymphoma (NHL)
  • Waldenström's Macroglobulinemia (WM)

Clinical Trials:

  • A Phase 1b clinical trial demonstrated that AVL-292 was well tolerated in healthy volunteers at doses ranging from 0.5 to 7.0 mg/kg .
  • In patients with relapsed or refractory B-NHL and CLL, AVL-292 showed promising results, leading to significant tumor reduction and improved patient outcomes .
Study Indication Phase Outcome
CLLPhase 1bSafe and well tolerated
NHLPhase 1Tumor reduction observed

Autoimmune Diseases

In addition to its oncological applications, AVL-292 is being explored for the treatment of autoimmune diseases due to its ability to modulate immune responses:

  • Rheumatoid Arthritis
  • Systemic Lupus Erythematosus (SLE)

Preclinical Studies:

  • In animal models of collagen-induced arthritis (CIA), AVL-292 demonstrated a dose-dependent reduction in clinical signs of inflammation and prevented weight loss associated with disease severity .
Disease Model Effect Observed
Rheumatoid ArthritisCIA mice modelReduced paw thickness and inflammation
Systemic Lupus ErythematosusSLE modelsModulation of immune response

Pharmacokinetics and Safety Profile

AVL-292 exhibits favorable pharmacokinetic properties, including:

  • Oral Bioavailability: Approximately 49.15%
  • Half-Life: About 7.02 hours
  • Safety: Demonstrated low cytotoxicity across various cell lines including LO2, HEK293, and THP-1 .

Comparative Analysis with Other Btk Inhibitors

The following table compares AVL-292 with other notable Btk inhibitors regarding their potency and selectivity:

Compound IC50 (nM) Selectivity Clinical Status
AVL-292<0.5Highly selectivePhase 1b
Ibrutinib~3Moderate selectivityApproved for CLL/NHL
GDC-0853~4SelectivePhase 2

Wirkmechanismus

Spebrutinib besylate exerts its effects by covalently binding to the cysteine residue in the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase’s activity, thereby blocking downstream signaling pathways involved in B-cell proliferation and activation . The inhibition of Bruton’s tyrosine kinase leads to reduced production of inflammatory cytokines and chemokines, making it effective in treating autoimmune diseases and B-cell malignancies.

Biologische Aktivität

AVL-292 benzenesulfonate, also known as Spebrutinib, is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell receptor signaling. Its unique mechanism and biological activity make it a significant candidate for therapeutic applications in various B-cell malignancies and autoimmune diseases.

AVL-292 functions by forming irreversible covalent bonds with the active site of Btk, specifically targeting a cysteine residue within the ATP-binding pocket. This binding effectively inhibits Btk-mediated signaling pathways essential for B-cell proliferation and survival, thereby preventing substrate phosphorylation and subsequent downstream signaling events .

The compound exhibits an IC50 value of less than 0.5 nM, showcasing its high potency against Btk activity. Additionally, it demonstrates an effective concentration (EC50) of approximately 3 nM for inhibiting naive human B-cell proliferation.

Therapeutic Applications

AVL-292 has been explored primarily for its therapeutic potential in:

  • B-cell malignancies : Such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.
  • Autoimmune diseases : Including rheumatoid arthritis and systemic lupus erythematosus.

In preclinical studies, AVL-292 has shown efficacy in reducing joint damage, pannus formation, cartilage degradation, and bone erosion in animal models of rheumatoid arthritis .

Comparative Efficacy

A comparison of AVL-292 with other Btk inhibitors highlights its unique position in terms of potency and selectivity:

Compound NameMechanismIC50 ValueUnique Features
This compoundIrreversible Btk inhibitor<0.5 nMHigh selectivity for Btk
IbrutinibIrreversible Btk inhibitor3.9 nMFirst-in-class; FDA approved
AcalabrutinibIrreversible Btk inhibitor0.5 nMDesigned to minimize off-target effects
BTK inhibitor 1Reversible Btk inhibitorVariesLess potent; broader kinase inhibition

AVL-292 stands out due to its exceptional potency and selectivity for Btk compared to these other inhibitors, making it a strong candidate for further therapeutic development .

Case Studies and Research Findings

Recent clinical studies have focused on the safety, pharmacokinetics, and pharmacodynamics of AVL-292. For instance, a study assessing the engagement of AVL-292 with Btk in freshly isolated patient samples demonstrated that the compound effectively reduced Btk protein levels while maintaining a favorable safety profile .

Another research effort highlighted the compound's ability to modulate immune responses in models of autoimmune disease, indicating its potential to alleviate symptoms associated with excessive B-cell activity .

Eigenschaften

IUPAC Name

benzenesulfonic acid;N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3.C6H6O3S/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2;7-10(8,9)6-4-2-1-3-5-6/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSXPNGWJFAPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360053-81-1
Record name Spebrutinib besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360053811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPEBRUTINIB BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ET192UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.